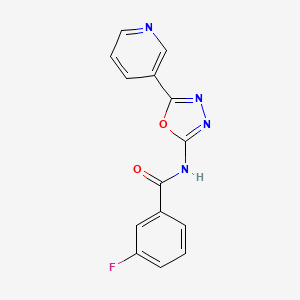

3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

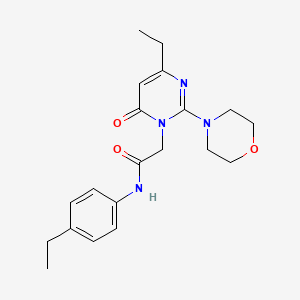

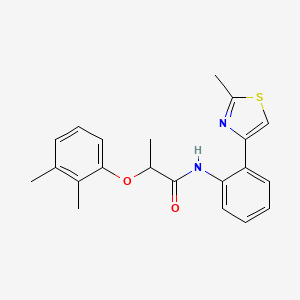

The molecular structure of this compound, as implied by its name, likely involves a benzamide group attached to a fluorinated pyridine ring via an oxadiazole linkage. The presence of these rings and the fluorine atom would have significant effects on the compound’s electronic structure and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and affect its interactions with other molecules. The pyridine and oxadiazole rings could also influence its properties .Scientific Research Applications

1. Medical Imaging and Radiotracers

A study by Ohkubo et al. (2021) described the use of 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide in medical imaging. They synthesized [18F]FMISO and [18F]PM-PBB3 radiotracers using a method involving 18F-fluoroalkylation, which are used in imaging hypoxia and tau pathology, respectively, for clinical applications (Ohkubo et al., 2021).

2. Luminescence in Biological and Organic Material Applications

Yamaji et al. (2017) discussed the use of benzamides, including this compound, in producing difluoroboronated complexes that exhibit blue fluorescence. These properties are significant in biological and organic material applications, particularly for compounds with pyridazine and pyrazine moieties (Yamaji et al., 2017).

3. Antitumor Activity

A study by Saito et al. (1999) showed that synthetic benzamide derivatives, including this compound, can inhibit histone deacetylase (HDA), leading to antitumor activity. This benzamide derivative was found to induce changes in cell cycle distribution and increase the accumulation of certain cell cycle regulatory proteins, providing a novel strategy for cancer chemotherapy (Saito et al., 1999).

4. Synthesis of Biological Molecules

Fookes et al. (2008) demonstrated the synthesis of fluoroethoxy and fluoropropoxy substituted benzamide derivatives, including the subject molecule, for studying peripheral benzodiazepine receptors. These compounds showed high affinity and selectivity, suggesting their potential use in imaging and studying neurodegenerative disorders (Fookes et al., 2008).

5. Antimicrobial Activity

Bayrak et al. (2009) researched the antimicrobial properties of compounds including this compound. The study found that these compounds exhibited good to moderate antimicrobial activity, highlighting their potential in medical applications (Bayrak et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-fluoro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN4O2/c15-11-5-1-3-9(7-11)12(20)17-14-19-18-13(21-14)10-4-2-6-16-8-10/h1-8H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQQDNLOTQWUMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2844922.png)

![6-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2844923.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2844926.png)

![2-(benzylthio)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2844927.png)

![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2844929.png)

![Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2844937.png)

![(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2844939.png)